4-Methyl-2-pentyne
Overview
Description
4-Methyl-2-pentyne is an organic compound with the molecular formula C₆H₁₀. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is also known as isopropylmethylacetylene. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
4-Methyl-2-pentyne, a type of alkyne, primarily targets the formation of carbon-carbon bonds in organic compounds . It is involved in the synthesis of longer carbon chains, acting as a nucleophile in SN2 reactions .
Mode of Action
The mode of action of this compound involves its interaction with strong bases such as sodium hydride (NaH) and sodium amide (NaNH2). The terminal alkynes can be deprotonated by these strong bases, resulting in an alkynide anion . This alkynide anion is a good nucleophile and can be used in SN2 reactions with primary substrates .
Biochemical Pathways
This compound affects the biochemical pathway of carbon-carbon bond formation. It is involved in the synthesis of internal alkynes with longer carbon chains . The alkynide anion, produced from the deprotonation of terminal alkynes, can react with primary substrates in an SN2 reaction, introducing a new carbon portion in the product .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of internal alkynes with longer carbon chains . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of strong bases. For instance, the deprotonation of terminal alkynes requires the presence of strong bases . Additionally, the reaction rate may be influenced by temperature, as is common in many chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentyne can be synthesized through several methods. One common method involves the reaction of propyne with isopropyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via nucleophilic substitution, where the sodium amide abstracts a proton from propyne, forming a nucleophilic acetylide ion. This ion then attacks the isopropyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pentyne undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen in the presence of a catalyst such as palladium on carbon, converting the alkyne to an alkane.
Halogenation: The addition of halogens like bromine or chlorine, resulting in the formation of dihaloalkanes.
Hydrohalogenation: The addition of hydrogen halides like hydrogen chloride or hydrogen bromide, leading to the formation of haloalkenes.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon catalyst, hydrogen gas, room temperature.
Halogenation: Bromine or chlorine, room temperature or slightly elevated temperatures.
Hydrohalogenation: Hydrogen chloride or hydrogen bromide, room temperature.
Major Products Formed:
Hydrogenation: 4-Methylpentane.
Halogenation: 4,4-Dibromo-2-pentyne or 4,4-Dichloro-2-pentyne.
Hydrohalogenation: 4-Chloro-2-pentene or 4-Bromo-2-pentene.
Scientific Research Applications
4-Methyl-2-pentyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
4-Methyl-2-pentyne can be compared with other alkynes such as:
2-Pentyne: Similar in structure but lacks the methyl group at the fourth carbon.
1-Hexyne: Has a longer carbon chain but lacks the methyl substitution.
3-Hexyne: Similar carbon chain length but different position of the triple bond.
Uniqueness: The presence of the methyl group at the fourth carbon in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity compared to its non-methylated counterparts .
Properties
IUPAC Name |
4-methylpent-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMFWJQZLPEDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82695-07-6 | |
Record name | 2-Pentyne, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82695-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30175230 | |
Record name | 4-Methyl-2-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21020-27-9 | |
Record name | 4-Methyl-2-pentyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-pentyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-2-pentyne?
A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: How can one differentiate between the cis and trans isomers of poly(this compound) using spectroscopic techniques?
A2: []C NMR and IR spectroscopy are valuable tools for distinguishing the cis and trans isomers of poly(this compound). By comparing the experimental spectra with theoretically calculated ones, researchers can assign specific signals and bands to each configuration. []
Q3: How does the addition of fumed silica nanoparticles influence the gas permeability of poly(this compound) membranes?
A4: Surprisingly, incorporating fumed silica nanoparticles into poly(this compound) matrices increases their gas permeability. This contrasts with conventional filled polymer systems and is attributed to the disruption of polymer chain packing and a subsequent rise in free volume elements, facilitating molecular transport. [, ]
Q4: What strategies can be employed to mitigate physical aging in poly(this compound) membranes and improve their long-term performance?
A5: Several approaches have been explored to combat physical aging in poly(this compound) membranes, including crosslinking with bis azides [] and incorporating functionalized polyhedral oligomeric silsesquioxane (POSS)-fumed silica binary filler systems. [] These methods aim to enhance membrane stability and maintain permeability over extended periods.
Q5: What catalysts are effective for polymerizing this compound?
A6: Various catalytic systems have successfully polymerized this compound. These include those based on tungsten hexachloride, niobium pentachloride, and tantalum pentachloride, often combined with organometallic cocatalysts such as triphenylbismuth, triethylsilane, tetrabutyltin, and tetraphenyltin. [, , , ]
Q6: Can the polymerization of this compound be controlled to achieve specific macromolecular chain configurations?
A7: Yes, the configuration of poly(this compound) chains can be influenced by adjusting the polymerization conditions. Factors such as catalyst choice, temperature, and solvent polarity play a role in determining the ratio of cis to trans configurations in the resulting polymer. []
Q7: Has living polymerization of this compound been achieved?
A8: Yes, researchers have demonstrated living polymerization of this compound using specific (arylimido)niobium(V)–alkylidene complex catalysts in the presence of trimethylphosphine. This advance allows for the controlled synthesis of well-defined polymers with targeted molecular weights and architectures. [, ]
Q8: How does the structure of the monomer influence the polymerization process and properties of the resulting polymer?
A9: The number and branching of side chains in methylpentyne monomers significantly influence the polymerization process and the properties of the resulting polymers. For instance, these factors impact the polymer's color, softening point, electrical conductivity, and unpaired electron density. []
Q9: What are the potential applications of poly(this compound) in membrane technology?
A10: The exceptional gas permeability of poly(this compound) makes it suitable for diverse membrane-based gas separation processes, including natural gas conditioning, specifically the separation of heavier hydrocarbons like butane from methane. [, ] Additionally, its potential extends to applications involving vapor and gas separation, as demonstrated by its use in separating CO2 from various gas mixtures. [, , , ]
Q10: How does plasma treatment affect the gas permeability of poly(this compound) membranes?
A11: Plasma treatment using carbon tetrachloride significantly improves the selectivity of poly(this compound) membranes while slightly decreasing gas permeability. This modification enhances the material's ability to separate specific gases from mixtures. [, ]
Q11: Can poly(this compound) be used as a template material in nanofabrication?
A12: Indeed, the rigidity, chemical robustness, optical transparency, and vapor permeability of poly(this compound) render it a suitable template material for high-resolution patterning of nanoparticles and polymers in nanofabrication processes. [, ]
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